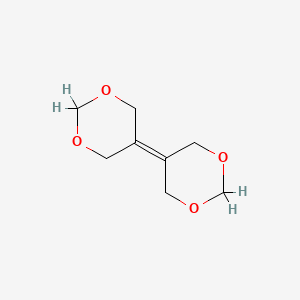

5-(1,3-Dioxan-5-ylidene)-1,3-dioxane

Description

Properties

CAS No. |

86251-75-4 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

5-(1,3-dioxan-5-ylidene)-1,3-dioxane |

InChI |

InChI=1S/C8H12O4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1-6H2 |

InChI Key |

UGBAVGAIKBECAM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C2COCOC2)COCO1 |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions Using Meldrum’s Acid Derivatives

The reactivity of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions has been exploited to construct ylidene-bridged architectures. In one protocol, Meldrum’s acid undergoes condensation with aldehyde-containing substrates in aqueous media. For instance, reacting Meldrum’s acid with 5-(hydroxymethyl)furfural (HMF) at 75°C for 4 hours in water generates 5-((5-(hydroxymethyl)furan-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. The reaction proceeds via nucleophilic attack of the enolizable carbonyl group on the aldehyde, followed by dehydration to form the ylidene linkage.

Purification challenges arise due to the polar nature of the product, necessitating multiple recrystallizations using methyl tert-butyl ether (MTBE) and hexane. Yields remain moderate (60–80%) after optimization, highlighting the need for precise pH control during workup to prevent decomposition. This method’s applicability to 5-(1,3-dioxan-5-ylidene)-1,3-dioxane synthesis would require substituting HMF with a 1,3-dioxane-derived aldehyde, though steric hindrance may impede reactivity.

Silver-Catalyzed Cyclization of Ylide Precursors

A scalable approach involves silver tetrafluoroborate-catalyzed cyclization of iodonium ylides with α,β-unsaturated diketones. In a representative procedure, 3-(3-phenylprop-2-yn-1-ylidene)pentane-2,4-dione reacts with 2,2-dimethyl-4-oxo-5-(phenyliodonio)-4H-1,3-dioxin-6-olate in dichloromethane at −40°C under aerobic conditions. The silver catalyst facilitates iodide abstraction, generating a reactive ylide intermediate that undergoes [2+2] cycloaddition with the diyne.

This method achieves 80% yield on a gram scale, with purification via flash chromatography (petroleum ether/ethyl acetate, 3:1). Adapting this protocol to synthesize 5-(1,3-dioxan-5-ylidene)-1,3-dioxane would require designing a diyne precursor containing a preformed 1,3-dioxane ring. The low reaction temperature (−40°C) and short duration (20 minutes) suggest favorable kinetics for lab-scale production.

Iodonium Ylide-Mediated Coupling Reactions

Iodonium ylides serve as versatile intermediates for constructing ylidene linkages. A generalized procedure involves treating aryl iodides with Meldrum’s acid derivatives in the presence of Oxone® (potassium peroxymonosulfate) as an oxidizing agent. For example, 5-((3,5-dimethylphenyl)-λ³-iodaneylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was synthesized in 43% yield by reacting 3,5-dimethylphenyliodonium acetate with Meldrum’s acid. The reaction proceeds via ylide formation, followed by coupling with the dioxane nucleus.

Yields vary significantly (14–54%) depending on the aryl substituent’s electronic properties, with electron-donating groups enhancing stability. Purification typically involves preparative thin-layer chromatography or recrystallization, underscoring the need for high-resolution analytical techniques (e.g., HRMS, ¹H/¹³C NMR) to confirm structural integrity.

Comparative Analysis of Synthetic Routes

| Method | Reactants | Catalyst | Solvent | Temperature | Time | Yield | Purification |

|---|---|---|---|---|---|---|---|

| Condensation with Meldrum’s Acid | Meldrum’s acid, HMF derivative | None | Water | 75°C | 4 hours | 60–80% | Recrystallization (MTBE/hexane) |

| Silver-Catalyzed Cyclization | α,β-Unsaturated diketone, iodonium ylide | Silver tetrafluoroborate | Dichloromethane | −40°C | 20 minutes | 80% | Flash chromatography |

| Iodonium Ylide Coupling | Aryl iodonium acetate, Meldrum’s acid derivative | Oxone® | Dimethyl sulfoxide | 73°C | 3 hours | 14–54% | Preparative TLC |

Key Observations:

- Condensation reactions offer simplicity and aqueous compatibility but face purification hurdles.

- Silver-catalyzed methods provide high yields and scalability but require cryogenic conditions.

- Iodonium ylide couplings enable structural diversity but suffer from moderate yields and costly oxidants.

Optimization Strategies for Industrial-Scale Production

The gram-scale synthesis demonstrated in silver-catalyzed cyclization (80% yield) suggests industrial viability. Continuous flow reactors could mitigate exothermicity risks during ylide formation, while in-line purification systems (e.g., simulated moving bed chromatography) may enhance throughput. For iodonium ylide methods, replacing Oxone® with electrochemical oxidation could reduce costs and waste.

Challenges in Purification and Characterization

The polar nature of ylidene-bridged dioxanes complicates isolation. In condensation reactions, residual starting materials necessitate multiple recrystallizations, lowering overall efficiency. Advanced techniques like high-performance liquid chromatography (HPLC) paired with evaporative light scattering detection (ELSD) offer improved resolution for structurally similar byproducts.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxan-5-ylidene)-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(1,3-Dioxan-5-ylidene)-1,3-dioxane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxan-5-ylidene)-1,3-dioxane involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Thermal and Chemical Stability

- Thermal Decomposition: 5-Nitro-5-R-1,3-dioxane derivatives decompose via a mechanism releasing nitrous acid (HNO₂) or nitrogen oxides (NOx), influenced by substituent electronegativity and steric effects .

- Electron-Deficient Systems : Compounds like 5-(2,4-dinitrophenyl)-5-nitro-1,3-dioxane exhibit heightened reactivity due to electron-withdrawing nitro groups, making them prone to nucleophilic attacks .

Q & A

Q. What are the common synthetic routes for preparing 5-(1,3-Dioxan-5-ylidene)-1,3-dioxane and its derivatives?

The synthesis typically involves acid-catalyzed cyclization reactions. For example, 1,3-dioxane derivatives can be synthesized via the Prins reaction using allyl alcohol and formaldehyde under electrophilic conditions, yielding intermediates like 5-hydroxymethyl-1,3-dioxane . Optimized methods include using Brønsted acids (e.g., toluenesulfonic acid) in refluxing toluene with a Dean-Stark apparatus to remove water . pH control during oxidation steps (e.g., NaIO₄ cleavage) is critical to prevent decomposition of alkali-labile intermediates, improving yields to >90% .

Q. How can the structure of 5-(1,3-Dioxan-5-ylidene)-1,3-dioxane be confirmed using crystallographic techniques?

X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, even for high-resolution or twinned data . For example, derivatives like 5-(4'-pentylbenzoxy)-2-(4-cyanophenyl)-1,3-dioxane have been characterized via X-ray diffraction to confirm regioselectivity and stereochemistry .

Q. What are the typical chemical reactions and reactivity patterns exhibited by 5-(1,3-Dioxan-5-ylidene)-1,3-dioxane?

Key reactions include:

- Thermal decomposition : Releases nitrous acid (HNO₂) or NOx via mechanisms involving nitro-substituent cleavage .

- Electrophilic substitution : The α-carbon between oxygen atoms is electron-deficient, favoring reactions with aromatic aldehydes .

- Oxidation/Reduction : KMnO₄ oxidation yields ketones or carboxylic acids, while LiAlH₄ reduces the dioxane ring to alcohols .

Advanced Research Questions

Q. How can computational methods elucidate the thermal decomposition mechanism of 5-(1,3-Dioxan-5-ylidene)-1,3-dioxane derivatives?

Density functional theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) model transition states and reaction pathways. For nitro-substituted derivatives, computational analyses reveal a stepwise mechanism involving nitro group dissociation and HNO₂ formation, validated against experimental activation energies .

Q. What strategies are effective for optimizing regioselectivity in substitution reactions involving 5-(1,3-Dioxan-5-ylidene)-1,3-dioxane?

Solvent polarity and catalyst choice are critical. For example, microwave-assisted synthesis in non-polar solvents (e.g., cyclohexane) with nanosolid superacid catalysts (SO₄²⁻/Fe₂O₃) enhances regioselectivity in aldol condensation reactions . Adjusting acid-binding agents (e.g., KH₂PO₄) during Grignard reactions also improves yields .

Q. How do electronic effects influence the electrophilic substitution reactions of 5-substituted-1,3-dioxanes?

The electron-withdrawing oxygen atoms in the dioxane ring create an electron-deficient α-carbon, directing electrophiles (e.g., aromatic aldehydes) to this position. Substituents like phenyl or alkyl groups further modulate reactivity by altering electron density distribution .

Q. What role does pH control play in the synthesis and stability of 5-(1,3-Dioxan-5-ylidene)-1,3-dioxane intermediates?

Neutralizing liberated NH₃ during NaIO₄ oxidation with KH₂PO₄ prevents pH spikes (>9.5), stabilizing intermediates like 5-oxo-2-phenyl-1,3-dioxane. Uncontrolled alkalinity leads to decomposition, reducing yields .

Q. How can structure-activity relationship (SAR) studies guide the design of 1,3-dioxane derivatives with enhanced biological activity?

SAR studies highlight the importance of substituents:

- Antiviral activity : Phenyl and hydroxymethyl groups enhance interactions with enzyme active sites .

- Herbicide safeners : Alkyl groups at the 2-position of the dioxane ring maximize activity by improving binding to plant cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.